molecular formula C12H14O3 B6228423 3-benzyloxolane-3-carboxylic acid CAS No. 1493398-27-8

3-benzyloxolane-3-carboxylic acid

Cat. No.: B6228423
CAS No.: 1493398-27-8
M. Wt: 206.2
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Description

3-Benzyloxolane-3-carboxylic acid is a heterocyclic carboxylic acid featuring a five-membered oxolane (tetrahydrofuran) ring substituted at the 3-position with a benzyl group and a carboxylic acid moiety. Its molecular formula is C₁₂H₁₄O₃, with a molecular weight of 206.24 g/mol and CAS number 1493398-27-8 . The compound’s structure combines the lipophilic benzyl group with the polar carboxylic acid, making it a versatile intermediate in organic synthesis and pharmaceutical research. Notably, the oxolane ring’s oxygen atom may participate in hydrogen bonding, influencing solubility and reactivity.

Properties

CAS No.

1493398-27-8

Molecular Formula

C12H14O3

Molecular Weight

206.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-benzyloxolane-3-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of benzyl bromide with oxolane-3-carboxylic acid in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetonitrile .

Industrial Production Methods

Industrial production of 3-benzyloxolane-3-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-benzyloxolane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the oxolane ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-benzyloxolane-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-benzyloxolane-3-carboxylic acid depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The exact molecular targets and pathways involved are subject to ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 3-benzyloxolane-3-carboxylic acid and analogous compounds in terms of structure, properties, and applications.

Table 1. Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups Applications References
3-Benzyloxolane-3-carboxylic acid C₁₂H₁₄O₃ 206.24 1493398-27-8 Oxolane, Benzyl, Carboxylic acid Lab chemical, synthesis
Azetidine-3-carboxylic acid C₄H₇NO₂ 117.10 36476-78-5 Azetidine (4-membered ring), Carboxylic acid Laboratory chemicals, drug intermediates
(3R)-3-(Benzylamino)oxolane-3-carboxylic acid C₁₂H₁₅NO₃ 221.25 Not provided Oxolane, Benzylamino (N-substituted), Carboxylic acid Pharmacological research
3-Aminotetrahydrofuran-3-carboxylic acid HCl C₅H₉NO₃·HCl 167.59 (base) + 36.46 (HCl) 919098-94-5 Oxolane, Amino, Carboxylic acid, HCl Drug synthesis (salt improves solubility)
1-Benzyl-pyrrolidine-3-carboxylic acid C₁₂H₁₅NO₂ 221.25 1164556-98-2 Pyrrolidine (N-containing ring), Benzyl, Carboxylic acid Organic synthesis
Caffeic Acid C₉H₈O₄ 180.16 331-39-5 Phenolic hydroxyls, Acrylic acid Antioxidants, cosmetics, food additives

Structural and Functional Analysis

Azetidine-3-carboxylic Acid (CAS 36476-78-5):

  • Features a strained four-membered azetidine ring, increasing reactivity compared to the five-membered oxolane .
  • Lacks a benzyl group, reducing lipophilicity. Primarily used as a lab chemical or precursor in bioactive molecule synthesis.

(3R)-3-(Benzylamino)oxolane-3-carboxylic Acid: Substitutes the benzyl group via an amino (NH) linkage instead of direct carbon attachment .

3-Aminotetrahydrofuran-3-carboxylic Acid HCl: Shares the oxolane ring but replaces the benzyl group with an amino group. The hydrochloride salt improves aqueous solubility, making it suitable for drug formulations .

1-Benzyl-pyrrolidine-3-carboxylic Acid (CAS 1164556-98-2): Contains a pyrrolidine (nitrogen-containing) ring instead of oxolane.

Caffeic Acid (CAS 331-39-5): A phenolic acid with conjugated double bonds and hydroxyl groups, conferring antioxidant properties. Structurally distinct from oxolane derivatives but shares carboxylic acid functionality .

Q & A

Q. What are the optimal synthetic routes for 3-benzyloxolane-3-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclization of substituted benzyl precursors or carboxylation of oxolane intermediates. For example, cycloaddition reactions using benzyl halides and oxolane derivatives under basic conditions (e.g., KOH/EtOH) yield the target compound. Reaction temperature (80–100°C) and solvent polarity significantly affect yield due to steric hindrance from the benzyl group . Characterization via 1^1H NMR (e.g., δ 3.5–4.0 ppm for oxolane protons) and IR (C=O stretch at ~1700 cm1^{-1}) confirms product identity .

Q. How can researchers characterize the stability of 3-benzyloxolane-3-carboxylic acid under varying pH and temperature conditions?

Methodological Answer: Stability studies involve incubating the compound in buffered solutions (pH 2–12) at 25–60°C, followed by HPLC analysis to monitor degradation. The carboxylic acid group confers pH-dependent solubility, with maximum stability observed at neutral pH (7.0) and 4°C. Accelerated degradation occurs under alkaline conditions due to ester hydrolysis .

Q. What spectroscopic techniques are most effective for structural elucidation of 3-benzyloxolane-3-carboxylic acid?

Methodological Answer: Combined use of 1^1H/13^13C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography provides unambiguous structural confirmation. Key NMR signals include the benzyl aromatic protons (δ 7.2–7.4 ppm) and the oxolane ring protons (δ 3.7–4.2 ppm). X-ray crystallography resolves stereochemistry, particularly for chiral derivatives .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of 3-benzyloxolane-3-carboxylic acid against enzyme targets?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess interactions with enzymes like cyclooxygenase-2 (COX-2). The carboxylic acid moiety forms hydrogen bonds with catalytic residues (e.g., Arg120 in COX-2), while the benzyl group occupies hydrophobic pockets. Density Functional Theory (DFT) calculations optimize ligand conformation and binding affinity .

Q. What strategies resolve contradictions in reported bioactivity data for 3-benzyloxolane-3-carboxylic acid derivatives?

Methodological Answer: Discrepancies often arise from variations in assay conditions (e.g., cell lines, IC50_{50} protocols). Meta-analysis of published data using standardized normalization (e.g., percent inhibition vs. control) and validation via orthogonal assays (e.g., SPR for binding affinity) can reconcile results. For instance, conflicting COX-2 inhibition data may stem from differences in enzyme source (human recombinant vs. tissue extract) .

Q. How does stereochemistry at the oxolane ring impact the compound’s pharmacological profile?

Methodological Answer: Stereoisomers are synthesized via chiral catalysts (e.g., BINOL-derived phosphoric acids) and evaluated using enantioselective HPLC. The (3R)-configuration shows 10-fold higher affinity for GABAA_A receptors compared to (3S), attributed to better alignment with the receptor’s binding pocket. Circular dichroism (CD) spectroscopy confirms absolute configuration .

Q. What role does 3-benzyloxolane-3-carboxylic acid play in synthesizing complex natural product analogs?

Methodological Answer: The compound serves as a rigid scaffold for constructing polycyclic systems. For example, Suzuki-Miyaura coupling with arylboronic acids introduces diversity at the benzyl position, enabling access to libraries for structure-activity relationship (SAR) studies. Its oxolane ring mimics conformational constraints found in terpenoids and alkaloids .

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